molecular formula C22H20ClN5O B299257 N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B299257
M. Wt: 405.9 g/mol
InChI Key: ZOCNZYYEEUHHLV-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. These pathways are involved in the regulation of cell growth, differentiation, and survival, and are frequently dysregulated in cancer and other diseases. CEP-33779 has shown promise as a therapeutic agent in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various cancers and inflammatory diseases.

Mechanism of Action

N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide exerts its therapeutic effects by inhibiting the JAK2/STAT3 signaling pathway. JAK2 is a tyrosine kinase that phosphorylates and activates STAT3, which then translocates to the nucleus and regulates the expression of various genes involved in cell growth and survival. Dysregulation of this pathway is a common feature of many cancers and inflammatory diseases. N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide binds to the JAK2 kinase domain and inhibits its activity, thereby preventing the activation of STAT3 and downstream signaling.
Biochemical and Physiological Effects:
N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to inhibiting JAK2/STAT3 signaling, N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to induce cell cycle arrest, suppress angiogenesis, and enhance the anti-tumor immune response. N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is its specificity for the JAK2/STAT3 pathway, which makes it a useful tool for studying the role of this pathway in various diseases. Another advantage is its ability to inhibit tumor growth and metastasis in preclinical models, which makes it a promising candidate for cancer therapy. However, one limitation of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is its relatively low solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which is a concern for any therapeutic agent.

Future Directions

There are several future directions for research on N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. One direction is to further elucidate its mechanism of action and identify potential biomarkers of response. Another direction is to evaluate its efficacy in clinical trials for the treatment of various cancers and inflammatory diseases. Additionally, there is potential for the development of combination therapies that target multiple signaling pathways, as well as the use of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide as a tool for studying the role of JAK2/STAT3 signaling in other diseases.

Synthesis Methods

The synthesis of N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide inhibits the proliferation and survival of cancer cells, induces apoptosis, and suppresses the expression of various oncogenic proteins. In vivo studies have demonstrated that N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can inhibit tumor growth and metastasis in mouse models of breast cancer, lung cancer, and multiple myeloma. N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has also shown efficacy in preclinical models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Molecular Formula

C22H20ClN5O

Molecular Weight

405.9 g/mol

IUPAC Name

N-[(E)-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C22H20ClN5O/c1-14-12-17(16(3)28(14)19-9-7-18(23)8-10-19)13-24-26-22(29)21-15(2)25-20-6-4-5-11-27(20)21/h4-13H,1-3H3,(H,26,29)/b24-13+

InChI Key

ZOCNZYYEEUHHLV-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=N/NC(=O)C3=C(N=C4N3C=CC=C4)C

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C3=C(N=C4N3C=CC=C4)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C3=C(N=C4N3C=CC=C4)C

Origin of Product

United States

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